1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid
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Overview
Description
1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine ring, with a phenyl group attached at the 1-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves multi-step processes that include the formation of the imidazole and pyridine rings, followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and benzaldehyde, the imidazole ring can be formed through a condensation reaction, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 1-phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing various cellular pathways.
Comparison with Similar Compounds
1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Similar in structure but with different substitution patterns, leading to distinct biological activities.
Imidazo[1,2-a]pyridine: Another isomer with a different fusion pattern, often showing different pharmacological profiles.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications, including as sedatives and anxiolytics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological properties and make it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-phenylimidazo[4,5-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-11-10(6-7-14-12)16(8-15-11)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUWIZZVIPJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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